molecular formula C9H10BrN5O4 B033572 3'-Azido-2',3'-dideoxy-5-bromouridine CAS No. 105784-82-5

3'-Azido-2',3'-dideoxy-5-bromouridine

Katalognummer B033572
CAS-Nummer: 105784-82-5
Molekulargewicht: 332.11 g/mol
InChI-Schlüssel: VKYMRXNXDPKKRV-RRKCRQDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Azido-2’,3’-dideoxy-5-bromouridine is a highly intricate biomedical compound . It is emerging as a pivotal entity in the realm of drug-related RNA viral infections design and development . With its prominent role as a nucleoside analogue, it orchestrates the research and development of cutting-edge antiviral medications .

Wissenschaftliche Forschungsanwendungen

  • Antiviral Activity Against Retroviruses : It has demonstrated significant antiviral activity against retroviruses like M-MULV and HTLV-III/LAV/AAV, with effective concentration (ED50) values indicating potent inhibitory effects (Lin et al., 1987)(Lin et al., 1987).

  • Effectiveness Against HIV : Specifically, its activity against human immunodeficiency virus (HIV-1, HTLV-III/LAV) has been noted, especially in human peripheral blood mononuclear cells. It shows significant potential for inhibiting HIV replication (Lin et al., 1988)(Lin et al., 1988).

  • Reduced Toxicity as an AIDS Treatment Alternative : A related compound, 3'-fluoro-2',3'-dideoxy-5-chloro-uridine, has been highlighted for its high selectivity index for HIV and a reduced toxicity profile, suggesting its potential as an alternative treatment for AIDS (Van Aerschot, 1991)(Van Aerschot, 1991).

  • In Vitro Inhibition of HIV Replication : The compound has been found to be a potent and selective inhibitor of HIV replication in vitro, with minimal toxicity to uninfected human lymphoid cell line H9 (August et al., 1993)(August et al., 1993).

  • Selective HIV-1 Replication Inhibition : Another study highlighted 3'-fluoro-2',3'-dideoxy-5-chlorouridine as the most selective inhibitor of HIV-1 replication among a series of tested compounds, suggesting its potential in HIV treatment (Van Aerschot et al., 1989)(Van Aerschot et al., 1989).

  • Synergistic Effects with Other Antiviral Agents : Some studies have also investigated the synergistic interactions of similar compounds with other antivirals, offering a potential strategy for enhancing HIV treatment efficacy (Schinazi et al., 1990)(Schinazi et al., 1990).

Safety And Hazards

The safety data sheet for 3’-Azido-2’,3’-dideoxy-5-bromouridine suggests that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Eigenschaften

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYMRXNXDPKKRV-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147342
Record name 3'-Azido-2',3'-dideoxy-5-bromouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azido-2',3'-dideoxy-5-bromouridine

CAS RN

105784-82-5
Record name 3'-Azido-2',3'-dideoxy-5-bromouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Azido-2',3'-dideoxy-5-bromouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Azido-2',3'-dideoxy-5-bromouridine
Reactant of Route 2
3'-Azido-2',3'-dideoxy-5-bromouridine
Reactant of Route 3
3'-Azido-2',3'-dideoxy-5-bromouridine
Reactant of Route 4
3'-Azido-2',3'-dideoxy-5-bromouridine
Reactant of Route 5
3'-Azido-2',3'-dideoxy-5-bromouridine
Reactant of Route 6
Reactant of Route 6
3'-Azido-2',3'-dideoxy-5-bromouridine

Citations

For This Compound
19
Citations
TS Lin, ZY Shen, EM August, V Brankovan… - Journal of medicinal …, 1989 - ACS Publications
Several 2, 5'-anhydro analogues of 3'-azido-3'-deoxythymidine (AZT), 3'-azido-2', 3'-dideoxyuridine (AZU), 3'-azido-2', 3'-dideoxy-5-bromouridine, 3'-azido-2', 3'-dideoxy-5-iodouridine, …
Number of citations: 46 pubs.acs.org
TS Lin, MS Chen, C McLaren, YS Gao… - Journal of medicinal …, 1987 - ACS Publications
Various 3'-azido, 3'-amino, 2', 3'-unsaturated, 2', 3'-dideoxy, and 5-substituted analogues of pyrimidine deoxyribonucleosides have been prepared and tested against Moloney-murine …
Number of citations: 177 pubs.acs.org
EM August, Q He-Ying, EM Birks, UA Thombre… - Biochemical …, 1993 - Elsevier
3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) and 3'-azido-2',3'-dideoxy-5-bromouridine (AzBdUrd), previously shown to be potent and selective inhibitors of human immunodeficiency …
Number of citations: 5 www.sciencedirect.com
DH Everaert, OM Peeters, NM Blaton… - … Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) Structure of nucleoside analogues 3'-fluoro-2',3'-dideoxyuridine, 3'-fluoro-2',3'-dideoxy-5-bromouridine and 3'-azido-2',3'-dideoxy-5-bromouridine Acta Crystallographica Section …
Number of citations: 4 scripts.iucr.org
TS Lin, MC Liu - Nucleosides and Nucleotides as Antitumor and …, 1993 - Springer
3′-Azido-3′-deoxythymidine (AZT) was first synthesized by Horwitz et al. and subsequently was found by Mitsura et al. to be a potent inhibitor of the replication of the human …
Number of citations: 1 link.springer.com
TS Lin, JY Guo, XH Zhang - Nucleosides & nucleotides, 1990 - Taylor & Francis
Various 2′, 3′ -dideoxy and carbocyclic pyrimidine nucleosides, and their corresponding 3-(3-oxoprop-1-enyl) derivatives, have been synthesized and evaluated against murine …
Number of citations: 9 www.tandfonline.com
GA Hobbs, SA Keilbaugh, MV Simpson - Biochemical pharmacology, 1992 - Elsevier
Major toxicities of ddNs+ in AIDS therapy (see Ref. I for citations) include AZT-induced macrocytic anemia, myopathy, and cardiomyopathy, ddC-and ddI-induced peripheral neuropathy, …
Number of citations: 23 www.sciencedirect.com
DH Everaert, OM Peeters… - Antiviral Chemistry …, 1993 - journals.sagepub.com
A comparison between the conformational parameters of eleven active and inactive anti-HIV 2′,3′-dideoxypyrimidine nucleosides and a series of 73 uridine and thymidine structures, …
Number of citations: 15 journals.sagepub.com
S Pochet, L Dugué, G Labesse, M Delepierre… - …, 2003 - Wiley Online Library
Thymidine monophosphate kinase (TMPK) from Mycobacterium tuberculosis (TMPKmt) is an attractive target for the design of specific inhibitors. This fact is the result of its key role in the …
E Quagliariello, S Papa… - … and Biogenesis of …, 1990 - Elsevier Science & Technology
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.